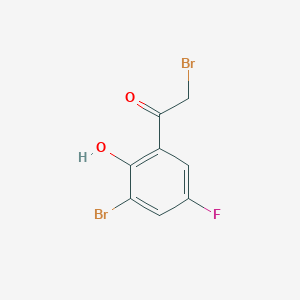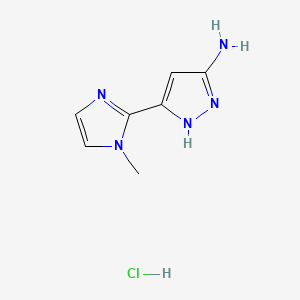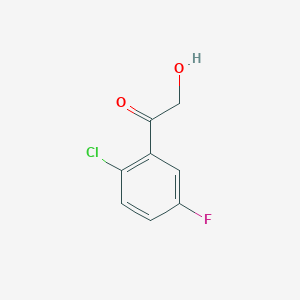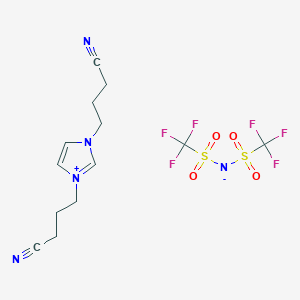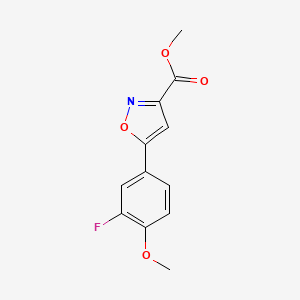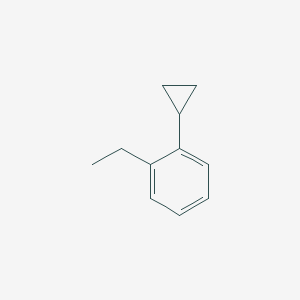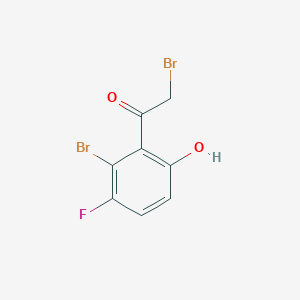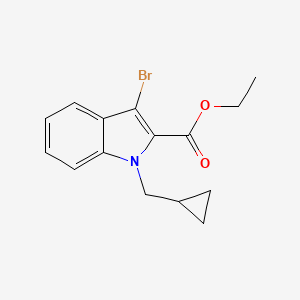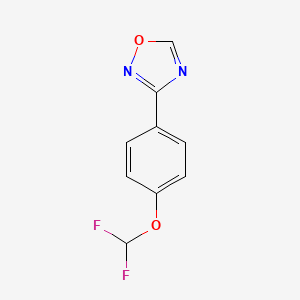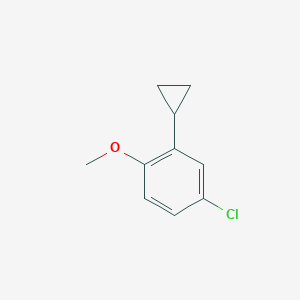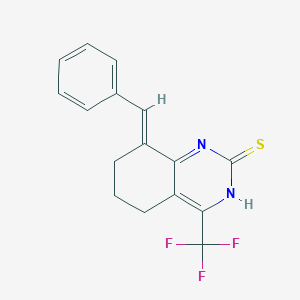
8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline involves several steps. Traditional synthetic methods for quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . These methods are fundamental for the synthesis of this important heterocyclic compound.
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include transition metal catalysts, microwave irradiation, and specific solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Quinazoline derivatives, including 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline, have significant applications in medicinal chemistry. They exhibit a broad spectrum of biological activities, such as anti-cancer, anti-inflammatory, antibacterial, and antiviral properties . These compounds are also used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of quinazoline derivatives involves their interaction with specific molecular targets and pathways. For instance, some quinazoline derivatives inhibit the activity of enzymes or receptors involved in disease processes . The exact mechanism of action of 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline would depend on its specific structure and the biological system it interacts with .
Comparison with Similar Compounds
Similar compounds to 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)quinazoline include other quinazoline derivatives such as N-aryl-2-trifluoromethyl-quinazoline-4-amine . These compounds share a similar quinazoline core but differ in their substituents, which can affect their biological activity and applications . The uniqueness of this compound lies in its specific substituents, which may confer unique properties and applications.
Properties
Molecular Formula |
C16H13F3N2S |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(8E)-8-benzylidene-4-(trifluoromethyl)-3,5,6,7-tetrahydroquinazoline-2-thione |
InChI |
InChI=1S/C16H13F3N2S/c17-16(18,19)14-12-8-4-7-11(13(12)20-15(22)21-14)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,20,21,22)/b11-9+ |
InChI Key |
XFQBNFKTRWRNFT-PKNBQFBNSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=NC(=S)NC(=C3C1)C(F)(F)F |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C3=NC(=S)NC(=C3C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
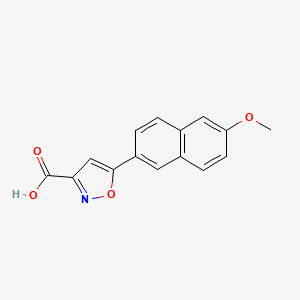
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
